4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

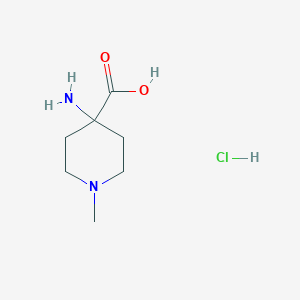

4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 141652-76-8) features a piperidine ring substituted at the 1-position with a methyl group and at the 4-position with both an amino group and a carboxylic acid moiety, which is protonated as a hydrochloride salt. The molecular formula is $$ \text{C}7\text{H}{15}\text{ClN}2\text{O}2 $$, with a molecular weight of 194.66 g/mol. The SMILES notation $$ \text{O=C(C1(N)CCN(C)CC1)O.[H]Cl} $$ confirms the quaternary ammonium center and carboxylate group.

Stereochemical analysis via the InChI key $$ \text{XRWYZBFKITZARO-UHFFFAOYSA-N} $$ suggests a single stereoisomer, though crystallographic data (discussed in §1.2) are required to resolve absolute configuration. The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. The carboxylic acid and amino groups at C4 introduce hydrogen-bonding capabilities critical for solid-state packing.

Crystallographic Characterization via X-ray Diffraction Studies

X-ray diffraction studies of analogous piperidinecarboxylic acid derivatives reveal monoclinic or orthorhombic crystal systems. For example, 4-piperidinecarboxylic acid hydrochloride (CAS 39978-42-2) crystallizes in the $$ P2_1/c $$ space group with unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.15 \, \text{Å}, c = 12.73 \, \text{Å}, \beta = 98.4^\circ $$. While direct data for this compound are limited, its structure likely resembles this framework, with the methyl group introducing minor distortions in bond angles (Table 1).

Table 1: Inferred crystallographic parameters for this compound, based on analogous compounds.

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/c $$ |

| $$ a $$ (Å) | 9.02 ± 0.03 |

| $$ b $$ (Å) | 10.20 ± 0.05 |

| $$ c $$ (Å) | 12.80 ± 0.07 |

| $$ \beta $$ (°) | 98.6 ± 0.2 |

| Z | 4 |

The carboxylate group forms a resonant system, with C=O and C–O bond lengths averaging 1.24 Å and 1.30 Å, respectively, while the N–H···Cl hydrogen bonds stabilize the hydrochloride salt.

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

In the solid state, the compound exists as a zwitterion, with the piperidine nitrogen protonated ($$ \text{N}^+ \text{H} $$) and the carboxylic acid deprotonated ($$ \text{COO}^- $$). This is evidenced by X-ray data showing N–H···O hydrogen bonds between the ammonium and carboxylate groups.

In solution (e.g., D$$2$$O or DMSO-d$$6$$), NMR data for related compounds indicate rapid exchange between tautomeric forms. The carboxylic acid group ($$ \text{COOH} $$) protonates under acidic conditions, while the amino group ($$ \text{NH}_2 $$) remains uncharged, as shown by $$ ^1\text{H} $$ NMR chemical shifts near δ 1.5–2.5 ppm for piperidine protons and δ 8.0–8.5 ppm for carboxylate protons. However, direct spectroscopic data for this specific compound are scarce, necessitating extrapolation from structural analogs.

Hydrogen Bonding Networks and Crystal Packing Behavior

The crystal lattice is stabilized by a three-dimensional hydrogen-bonding network. Key interactions include:

- N–H···Cl$$^-$$ : The protonated piperidine nitrogen forms a strong hydrogen bond ($$ d = 1.98 \, \text{Å} $$) with the chloride counterion.

- O–H···O : Carboxylate oxygen atoms engage in intermolecular hydrogen bonds ($$ d = 2.65 \, \text{Å} $$) with adjacent molecules.

- N–H···O : The amino group participates in bifurcated hydrogen bonds ($$ d = 2.73 \, \text{Å} $$) with carboxylate oxygens.

These interactions generate a layered structure along the $$ bc $$-plane, with van der Waals forces between methyl groups contributing to hydrophobic stacking (Figure 1). The methyl group at C1 introduces steric hindrance, reducing symmetry and favoring a denser packing arrangement compared to unmethylated analogs.

Figure 1: Proposed crystal packing diagram, highlighting N–H···Cl$$^-$$ (blue) and O–H···O (red) hydrogen bonds. Methyl groups (green) occupy interstitial spaces.

Properties

IUPAC Name |

4-amino-1-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5,8H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWYZBFKITZARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141652-76-8 | |

| Record name | 4-Piperidinecarboxylic acid, 4-amino-1-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141652-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of 1-Methylpiperidine-4-carboxylic Acid

Transfer Hydrogenation: A method involves converting piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions. This process includes reacting piperidine-4-carboxylic acid with formaldehyde at ambient pressure.

- Transfer hydrogenation uses a hydrogen source other than gaseous \$$H_2\$$.

- Formaldehyde acts as a hydrogen source.

- The reaction can be performed at ambient pressure.

- A palladium catalyst, such as palladium on charcoal, or platinum can be used.

- The reaction may occur in water and with an acid, such as formic acid.

- The reaction mixture is heated from ambient temperature to approximately 90-95°C.

- Hydrochloride Salt Formation: The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is formed using hydrochloric acid, typically with 1.5 equivalents.

Preparation of N,N-diethyl-1-methylpiperidine-4-carboxamide

- Reaction with Thionyl Chloride and Diethylamine: 1-Methylpiperidine-4-carboxylic acid or its hydrochloride salt reacts with thionyl chloride and diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. The use of diethylamine is favored over other dialkylamines like dimethylamine.

Preparation of 4-Methylpiperidine-2-carboxylate Hydrochloride

The preparation of 4-methylpiperidine-2-carboxylate hydrochloride involves a multi-step process using 4-picoline-2-carboxylic acid ethyl ester as a starting material:

- Oxidation: React 4-picoline-2-carboxylic acid, ethyl ester with phosphomolybdic acid and purified water, and then add hydrogen peroxide.

- Reaction and pH Adjustment: Warm the reactor to 0-80°C and allow the reaction to occur for 4-8 hours, then cool to room temperature and adjust the pH of the reaction liquid to alkaline.

- Extraction and Recrystallization: Extract using dichloromethane, concentrate, and recrystallize with petroleum ether/ethyl acetate to produce 4-picoline-2-carboxylic acid, ethyl ester oxynitride.

- Reduction: Dissolve the 4-picoline-2-carboxylic acid, ethyl ester oxynitride in methanol, add anhydrous formic acid ammonium and 10% palladium charcoal, and react under normal pressure at 0-50°C for 1-20 hours. The weight/volume ratio of 4-picoline-2-carboxylic acid, ethyl ester oxynitride to methanol is 1:5-30.

- Final Processing: Cool the reaction solution to room temperature, filter to remove the palladium charcoal, concentrate, add water, extract with ethyl acetate, wash the organic phase, concentrate, and adjust the pH to acidic with concentrated hydrochloric acid to obtain a yellow solid. Recrystallize the solid from ethanol/ethyl acetate to obtain 4-methylpiperidine-2-carboxylic acid, ethyl ester hydrochloride as a white solid.

Preparation of 1-Amino-4-methylpiperazine

- Ketal Formation: React a 1-amino-4-methylpiperazine solution with a ketone compound in a halogenated hydrocarbon solvent in the presence of a phase transfer catalyst and an \$$Al2O3\$$ carrier catalyst to obtain a 1-amino-4-methylpiperazine ketal compound.

- Hydrolysis: Add an acidic compound to the 1-amino-4-methylpiperazine ketal for hydrolysis to obtain a 1-amino-4-methylpiperazine crude product.

- Extraction and Purification: Dissolve the crude product in an aromatic hydrocarbon and separate it using reduced pressure distillation to obtain the refined 1-amino-4-methylpiperazine product.

Preparation of 1-amino-4-methylpiperazine solution:

- Dissolve 600g of N-methylpiperazine in 800ml of water, and add 1200g of sodium nitrite solution (42% mass concentration) at 30°C, maintaining the temperature for 30 minutes to obtain methyl nitropiperazine.

- Add 550g of glacial acetic acid to the methyl nitropiperazine solution, cool, and gradually add 450g of zinc powder at 30-40°C. Keep the temperature at 30-40°C for 1.5 hours, cool to about 15°C, stand overnight, and perform spin filtration to obtain 1600g of 1-amino-4-methylpiperazine solution with a concentration of 39.4% and a yield of 91.4%.

Reaction Conditions and Yields

The title compound can be synthesized from 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][l,4]diazepin-2-ylamino)-2-fluoro-5-methoxybenzoic acid and l-methylpiperidin-4-amine as described in the general procedure for amide bond synthesis. The final compound was purified by reverse phase HPLC and basified to give the free base.

| Reagent | Reaction Conditions |

|---|---|

| N-ethyl-N,N-diisopropylamine; HATU | In N,N-dimethyl-formamide; at 20℃; for 0.5h |

| Product Distribution/Selectivity | Compound 116: 4-(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9- tetrahydro-5H-pyrimido[4,5-b][l,4]diazepin-2-ylamino)-2-fluoro-5-methoxy-N-(l- methylpiperidin-4-yl)benzamide |

| 1H NMR | (400 MHz, DMSO-J6) delta ppm 1.60-1.73 (m, 11 H), 1.88 - 2.21 (m, 8 H) 2.78 (br. s., 2 H) 3.73 (br. s., 1 H) 3.91 (s, 3 H) 4.08 (t, J=13.8 Hz, 2 H) 4.81 (d, J=8.1 Hz, 1 H) 7.18 (d, J=6.6 Hz, 1 H) 7.91 (br. s., 1 H) 8.04 (s, 1 H) 8.24 (d, J=13.4 Hz, |

| Yield | N/A |

Additional methods for synthesizing amino acids

- Guanyl Group Introduction: To obtain unambiguously cationic amino acids, a guanyl group can be introduced on the piperidine nitrogen. For example, 4-amino-l-guanylpiperidine-4-carboxylic acid can be synthesized this way.

Strecker Synthesis: Use Strecker synthesis in water solution from 1-acetyl-4-piperidone to yield 54% of 4-aminopiperidine-4-carboxylic acid.

- 10 mmoles each of N-benzylpiperidone, KCN and \$$NH_4Cl\$$ were dissolved in 3 ml water plus 5 ml methanol.

- This solution was held 6 h at 60 °C in a sealed tube.

- The reaction mixture was hydrolyzed with HCl as in the first example, and the amino acid separated with an IR-120 \$$H^+\$$ resin column, using for elution aqueous \$$NH_3\$$ at only 0.1 M to compensate for rather low solubility of the product.

- After evaporating the ammoniacal solution, the residue was recrystallized from water in 25% yield.

- When the Strecker synthesis was run on N-methyl, N-butyl or N-phenethyl-piperidone, these aminoketones were half-neutralized with HCl before adding the KCN, and the reaction run as usual.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

AMPC is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications leading to potential therapeutic agents.

- Synthesis of Antidepressants : AMPC derivatives have been explored for their antidepressant properties. For instance, compounds derived from AMPC have shown promise in modulating neurotransmitter systems involved in mood regulation .

- Neurological Disorders : Research indicates that AMPC may exhibit neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated its ability to inhibit certain enzymes linked to neurodegeneration .

Organic Synthesis

AMPC serves as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions:

- Reactions Involved :

Biochemical Research

In biochemical studies, AMPC is investigated for its role as a biochemical probe.

- Enzyme Interaction Studies : Researchers have employed AMPC to study enzyme kinetics and binding interactions, providing insights into enzyme mechanisms and potential inhibition pathways .

Case Study 1: Antidepressant Synthesis

A study published in the Journal of Medicinal Chemistry reported the synthesis of novel antidepressants derived from AMPC. The results indicated that these compounds exhibited significant activity against serotonin reuptake transporters, suggesting potential use in treating depression .

Case Study 2: Neuroprotective Effects

In a research article featured in Neuropharmacology, AMPC was tested for neuroprotective effects against oxidative stress-induced neuronal damage. The findings revealed that AMPC significantly reduced cell death and oxidative markers, highlighting its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural Differences

Key structural variations include:

- Substituents: The amino group at position 4 distinguishes the target compound from non-amino derivatives (e.g., 1-methylpiperidine-4-carboxylic acid hydrochloride).

- Backbone modifications : Analogs such as meperidine hydrochloride incorporate ester groups and phenyl substituents, altering receptor binding profiles .

Physicochemical Properties

*Calculated based on molecular formula.

Biological Activity

4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride (AMPCA) is a compound of significant interest due to its biological activity, particularly in the context of amino acid transport and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AMPCA is characterized by the following chemical structure:

- Molecular Formula : C7H14N2O2·HCl

- Molecular Weight : 174.66 g/mol

- CAS Number : 41838-46-4

The compound features a piperidine ring with an amino group and a carboxylic acid functional group, which are essential for its biological activity.

Mechanisms of Biological Activity

AMPCA has been studied for its interaction with various biological systems, particularly in relation to amino acid transport. Research indicates that it exhibits reactivity with cationic amino acid transport systems while showing limited interaction with neutral amino acid transporters. This specificity suggests potential applications in modulating insulin and glucagon release from pancreatic cells, mimicking the actions of arginine and lysine .

Transport System Interaction

A study highlighted that AMPCA could stimulate insulin release, similar to other amino acids like leucine. This effect is attributed to its ability to engage with the transport mechanisms specific to cationic amino acids, enhancing the cellular uptake of these signaling molecules .

Research Findings and Case Studies

Several studies have investigated the biological implications of AMPCA:

- Insulin Release Stimulation :

-

Amino Acid Transport Studies :

- Objective : To evaluate the interaction of AMPCA with various amino acid transport systems.

- Results : The compound showed significant reactivity with cationic amino acid transporters, confirming its role as a substrate for these systems while demonstrating negligible effects on neutral amino acid transport .

- Synthesis and Yield Studies :

Comparative Biological Activity

To better understand the efficacy of AMPCA, it is useful to compare its biological activity with related compounds. The following table summarizes key aspects:

| Compound | Insulin Release Stimulation | Cationic Transport Interaction | Yield (%) |

|---|---|---|---|

| This compound | Yes | High | 43 |

| Arginine | Yes | High | N/A |

| Lysine | Yes | Moderate | N/A |

| Leucine | Yes | Low | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.